![molecular formula C12H21NO5 B2768393 {4-[(叔丁氧羰基)氨基]四氢-2H-吡喃-4-基}乙酸 CAS No. 946682-30-0](/img/structure/B2768393.png)

{4-[(叔丁氧羰基)氨基]四氢-2H-吡喃-4-基}乙酸

描述

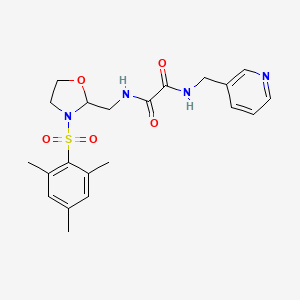

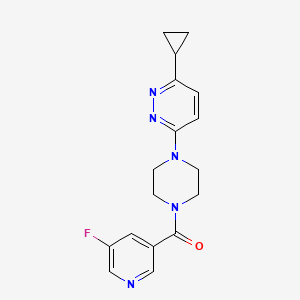

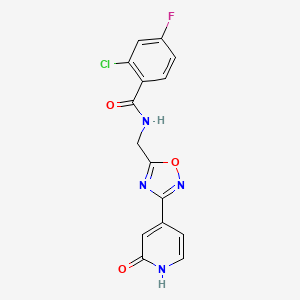

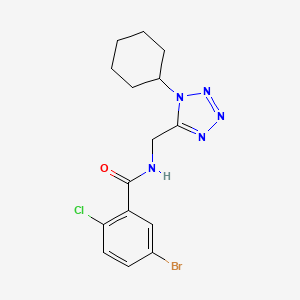

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₂H₂₁NO₅ . It is a solid powder and has a molecular weight of approximately 259.3 g/mol . This compound is often used in research and is not intended for human or veterinary use .

Molecular Structure Analysis

The compound’s structure consists of a tetrahydro-2H-pyran ring with an amino group protected by the BOC group. The carboxymethyl group (acetic acid moiety) is attached to the ring. The InChI code for this compound is: 1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(8-9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16),(H,14,15) .

Physical And Chemical Properties Analysis

科学研究应用

Asymmetric Synthesis via tert-Butanesulfinamide

- tert-Butanesulfinamide (Boc-NHS) has emerged as a gold standard for asymmetric N-heterocycle synthesis. Researchers have employed it in the preparation of chiral sulfinimines, which serve as versatile intermediates for constructing complex molecules with high enantioselectivity .

Transesterification and Aminolysis Reactions

- PCl3-mediated transesterification and aminolysis of tert-butyl esters can be achieved using Boc-protected carboxylic acids. This one-pot protocol enables the conversion of tert-butyl esters into esters and amides, making it valuable for the synthesis of bioactive compounds and gram-scale reactions .

安全和危害

- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).

作用机制

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or enzymes, possibly altering their function or activity.

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function.

属性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(8-9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOXLDGTCZNVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride dihydrate](/img/structure/B2768322.png)